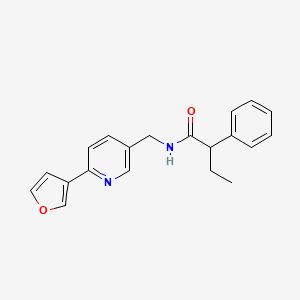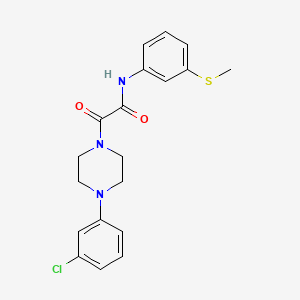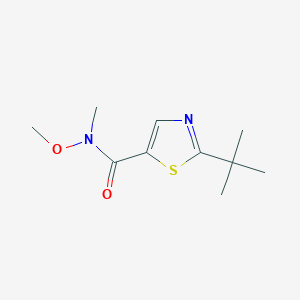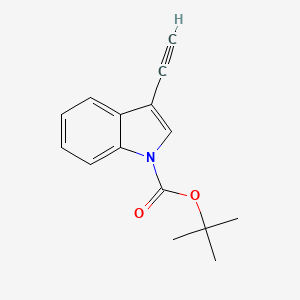
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions, such as hypertension, heart failure, and edema. This compound is a member of the sulfonamide family and is characterized by its strong ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention.
Wirkmechanismus
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is based on its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, specifically in the thick ascending limb of the loop of Henle. This leads to increased excretion of these ions in the urine, which in turn leads to increased water excretion and decreased fluid retention. This compound also has a vasodilatory effect, which can lead to decreased blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body, including increased urine output, decreased fluid retention, decreased blood pressure, and decreased plasma volume. It also has an effect on electrolyte balance, specifically by increasing the excretion of sodium, chloride, potassium, and calcium ions in the urine. This compound can also lead to metabolic alkalosis, as it increases the excretion of hydrogen ions in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several advantages for use in laboratory experiments, specifically in the study of renal function and electrolyte balance. It is a potent diuretic that can be used to induce changes in urine output and electrolyte excretion, and it has a well-established mechanism of action. However, this compound also has several limitations, including the potential for side effects such as hypokalemia, metabolic alkalosis, and dehydration, which can affect the validity of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, including the development of new formulations and delivery methods, the investigation of its effects on other physiological systems, and the study of its potential use in the treatment of other medical conditions. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on renal function and electrolyte balance, as well as its potential long-term effects on the body.
Synthesemethoden
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a complex process that involves several steps, including the reaction of 3-amino-4-cyanopyridine with furfurylamine, followed by the reaction of the resulting intermediate with 2-phenylbutyric acid chloride. The final product is obtained after purification and isolation of the crude mixture.
Wissenschaftliche Forschungsanwendungen
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has been extensively studied in the field of pharmacology and has been shown to have a wide range of applications in clinical medicine. It is commonly used to treat hypertension, heart failure, and edema, and has also been shown to be effective in the management of acute renal failure, hypercalcemia, and hyperkalemia. In addition, this compound has been studied in the treatment of various pulmonary diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its ability to reduce pulmonary edema and improve lung function.
Eigenschaften
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-18(16-6-4-3-5-7-16)20(23)22-13-15-8-9-19(21-12-15)17-10-11-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZQYGDRFSLTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)


![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)
![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)




